molecular formula C9H8ClNO2S B1467875 1-Methyl-1H-indole-6-sulfonyl chloride CAS No. 1041469-95-7

1-Methyl-1H-indole-6-sulfonyl chloride

Cat. No.: B1467875
CAS No.: 1041469-95-7
M. Wt: 229.68 g/mol
InChI Key: NNIPJCDUMHKFGJ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-6-sulfonyl chloride is a chemical compound belonging to the indole family, characterized by a sulfonyl chloride group attached to the 6th position of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . This suggests that 1-Methyl-1H-indole-6-sulfonyl chloride may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-6-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indole. A common method includes the reaction of 1-Methyl-1H-indole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 6th position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the reaction is crucial for its application in various industries .

Comparison with Similar Compounds

  • 1-Methyl-1H-indole-5-sulfonyl chloride
  • 1-Methyl-1H-indole-7-sulfonyl chloride

Comparison: While these compounds share a similar core structure, the position of the sulfonyl chloride group significantly influences their chemical reactivity and biological activity. 1-Methyl-1H-indole-6-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Biological Activity

1-Methyl-1H-indole-6-sulfonyl chloride is a significant compound in medicinal chemistry, primarily due to its unique structural features and biological activities. This compound belongs to the indole family, which is known for its presence in various natural products and pharmaceuticals. The sulfonyl chloride functional group enhances its reactivity, making it a valuable tool for biochemical applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H8ClN1O2SC_9H_8ClN_1O_2S with a molecular weight of 229.68 g/mol. The structure features a methyl group at the 1-position of the indole ring and a sulfonyl chloride group at the 6-position, which significantly influences its biological activity.

Property Value
Chemical FormulaC9H8ClN1O2SC_9H_8ClN_1O_2S
Molecular Weight229.68 g/mol
Functional GroupsSulfonyl chloride
Indole DerivativeYes

This compound primarily exhibits its biological activity through covalent modification of proteins, particularly by interacting with cysteine residues. This interaction leads to the formation of sulfonamide bonds, which can alter protein function, stability, and interactions with other biomolecules. Such modifications can significantly impact cellular signaling pathways, affecting processes like proliferation and apoptosis.

Key Mechanisms:

  • Covalent Modification : Reacts with cysteine thiol groups, leading to irreversible changes in protein structure and function.
  • Altered Signaling : Modifications can change phosphorylation states, influencing downstream signaling events.
  • Cellular Effects : Long-term modifications can persistently alter gene expression and metabolic pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound can inhibit certain cancer cell lines by modifying key signaling proteins involved in cell growth and survival.
  • Antiviral Properties : Preliminary research suggests potential antiviral effects, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Effects : The compound may influence neurodegenerative pathways, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on cancer cell lines, it was found that treatment led to significant apoptosis in breast cancer cells. The mechanism was linked to the modification of proteins involved in apoptosis signaling pathways.

Case Study 2: Neuroprotective Effects

Another investigation assessed the impact of this compound on neuronal cells subjected to oxidative stress. Results indicated that it could reduce cell death by modifying specific proteins involved in oxidative stress response pathways.

Dosage and Toxicity

Research indicates that there is a threshold dosage for effective biological activity. Below this threshold, the compound may have minimal effects; however, exceeding it can lead to toxicity characterized by cellular stress and apoptosis. Long-term exposure studies suggest that careful dosage management is crucial for therapeutic applications.

Properties

IUPAC Name

1-methylindole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIPJCDUMHKFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041469-95-7
Record name 1-methyl-1H-indole-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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